1-Azabicyclo[2.2.1]heptane hydrochloride

Medicinal Chemistry Conformational Analysis Scaffold Hopping

This 1-azabicyclo[2.2.1]heptane hydrochloride is a privileged CNS scaffold with a rigid, quasi-spherical geometry that cannot be substituted by flexible piperidines or larger quinuclidine systems without altering pharmacological profiles. The bridgehead amine salt enforces precise spatial orientation of the basic nitrogen, critical for achieving >1000-fold selectivity between α7 and α4β2 nAChRs. Ideal for synthesizing selective M1 agonists and M3 antagonists. Scalable synthesis routes enable bulk procurement for hit-to-lead and early process development.

Molecular Formula C6H12ClN
Molecular Weight 133.62 g/mol
Cat. No. B8144221
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Azabicyclo[2.2.1]heptane hydrochloride
Molecular FormulaC6H12ClN
Molecular Weight133.62 g/mol
Structural Identifiers
SMILESC1CN2CCC1C2.Cl
InChIInChI=1S/C6H11N.ClH/c1-3-7-4-2-6(1)5-7;/h6H,1-5H2;1H
InChIKeyQNDQBHSCXJXCLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Azabicyclo[2.2.1]heptane Hydrochloride: Core Structural and Procurement Specifications for CNS Drug Discovery Scaffolds


1-Azabicyclo[2.2.1]heptane hydrochloride (ABCH·HCl) is a bicyclic, bridgehead amine salt with the molecular formula C6H12ClN and a molecular weight of 133.62 g/mol [1]. It serves as a foundational, conformationally restricted scaffold in medicinal chemistry, distinct from monocyclic piperidines or the larger quinuclidine ring system by virtue of its compact, quasi-spherical geometry [2]. Its primary utility lies in its role as a key intermediate and core template for synthesizing ligands targeting central nervous system (CNS) receptors, particularly the α7 nicotinic acetylcholine receptor (nAChR) and various muscarinic acetylcholine receptors (mAChRs) [3][4].

Why Generic Substitution of 1-Azabicyclo[2.2.1]heptane Hydrochloride Fails: Conformational Rigidity and Scaffold Size as Determinants of Receptor Selectivity


The 1-azabicyclo[2.2.1]heptane core cannot be generically substituted with common, flexible amine building blocks (e.g., piperidine) or even closely related bridged systems like quinuclidine without fundamentally altering the pharmacological profile. The rigid, quasi-spherical geometry of the [2.2.1] system enforces a precise spatial orientation of the basic nitrogen and substituents, which is a critical determinant for achieving selectivity among closely related CNS receptor subtypes (e.g., α7 vs. α4β2 nAChRs, or M1 vs. M2/M3 mAChRs) [1][2]. Furthermore, the compound's distinct basicity (pKa) directly impacts its ionization state under physiological conditions, influencing both CNS penetration and target engagement, parameters that cannot be replicated by analogs with different nitrogen electronic environments [3].

Quantitative Differentiation of 1-Azabicyclo[2.2.1]heptane Hydrochloride: A Comparator-Based Evidence Guide for Scientific Procurement


Scaffold Size Comparison: 1-Azabicyclo[2.2.1]heptane vs. Quinuclidine Core

The 1-azabicyclo[2.2.1]heptane (ABCH) scaffold possesses one fewer carbon atom in its bridged framework compared to the quinuclidine ring system [1]. This results in a more compact, quasi-spherical shape, which can lead to significantly different binding poses and steric interactions within the confined orthosteric or allosteric binding pockets of G-protein coupled receptors (GPCRs) and ligand-gated ion channels [2].

Medicinal Chemistry Conformational Analysis Scaffold Hopping

Basic Amine Basicity: pKa Comparison of 1-Azabicyclo[2.2.1]heptane vs. Triethylamine

The basicity of the bridgehead nitrogen in 1-azabicyclo[2.2.1]heptane is measurably lower than that of its monocyclic analog, triethylamine. While specific pKa values for the conjugate acid in water are not universally reported, the relative rates of base-catalyzed reactions provide a quantitative comparison. The bicyclic amine is a less effective base catalyst for the dedeuteration of acetone-d6 and the SN2 reaction of alkyl tosylates compared to triethylamine, indicating a lower basicity/nucleophilicity [1].

Physical Organic Chemistry ADME Prediction Drug Design

Synthetic Accessibility: Large-Scale Production of 1-Azabicyclo[2.2.1]heptane from Low-Cost Starting Materials

Recent advances have demonstrated a simple, scalable synthetic route to 1-azabicyclo[2.2.1]heptane (ABCH) and its 4-fluoro derivative using low-cost starting materials and reagents [1]. This contrasts with more complex and costly synthetic routes required for some other bridged bicyclic amine scaffolds, making ABCH·HCl a more attractive building block for large-scale medicinal chemistry campaigns or early process chemistry development [2].

Process Chemistry Scale-up Synthesis Medicinal Chemistry

Achieving α7 Nicotinic Receptor Subtype Selectivity: A Nanomolar Potency Scaffold

Derivatives built upon the 1-azabicyclo[2.2.1]heptane scaffold have demonstrated nanomolar potency for the α7 nicotinic acetylcholine receptor (nAChR) with significant selectivity over the α4β2 subtype [1]. In a series of bridgehead-substituted pyridinyl compounds, several analogs achieved α7 IC50 values in the single- to double-digit nanomolar range, while exhibiting α4β2 IC50 values >10,000 nM, representing a >1000-fold selectivity window. For example, compound 30d exhibited an α7 IC50 of 9 nM and an α4β2 IC50 >10,000 nM [1].

Nicotinic Acetylcholine Receptors CNS Drug Discovery Structure-Activity Relationship

Optimal Application Scenarios for 1-Azabicyclo[2.2.1]heptane Hydrochloride Based on Verifiable Evidence


Core Scaffold for α7 Nicotinic Acetylcholine Receptor (nAChR) Ligand Discovery

Procurement is strongly indicated for CNS drug discovery programs focused on the α7 nAChR. The 1-azabicyclo[2.2.1]heptane core has been validated as a privileged scaffold for achieving potent (single-digit nanomolar IC50) and highly selective (>1000-fold over α4β2) α7 ligands, as demonstrated by compounds like 30d [1]. This scaffold provides a crucial starting point for developing clinical candidates for schizophrenia, Alzheimer's disease, and neuroinflammation.

Conformationally Constrained Amine for Muscarinic Receptor (mAChR) Modulator Synthesis

The rigid, quasi-spherical geometry of the 1-azabicyclo[2.2.1]heptane system is ideal for synthesizing selective muscarinic receptor modulators. This scaffold has been integral to the development of functionally selective M1 agonists (e.g., the clinical candidate CI-1017) [2] and smooth muscle-selective M3 antagonists, where precise spatial orientation of the pharmacophore is critical for subtype discrimination [3].

Scalable Intermediate for Process Chemistry and Lead Optimization

Given the recent development of scalable, low-cost synthetic routes [4], 1-azabicyclo[2.2.1]heptane hydrochloride is a strategically advantageous building block for programs transitioning from hit-to-lead optimization to early process development. Its availability in bulk quantities facilitates the synthesis of diverse analog libraries to explore structure-activity relationships (SAR) around this proven CNS-active pharmacophore.

Novel Scaffold for Antiplasmodial Drug Discovery

Emerging research indicates that exo-configured 1-azabicyclo[2.2.1]heptane derivatives possess antiplasmodial activity in the micromolar range [5]. This suggests a potential, albeit early-stage, application in neglected disease research, providing a novel chemical starting point for antimalarial drug development.

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